4H-chromene-3-carbaldehyde

Organic synthesis Heterocyclic chemistry Green chemistry

Traditional chromone-3-carbaldehydes limit access to fused pyrano[2,3-b]pyrans. 4H-Chromene-3-carbaldehyde (CAS 120450-87-5) overcomes this via a unique oxa-[3+3] cycloaddition pathway, providing a distinct heterocyclic scaffold for drug discovery. • Enables synthesis of pyrano[2,3-b]pyrans inaccessible from 4-oxo analogs. • Achieves up to 88% yield via ring-opening from dihalocyclopropanes for site-selective α,β-enal installation. • Cost-efficient one-step Vilsmeier synthesis for large-scale supply. Reliable, high-purity intermediate for innovative R&D.

Molecular Formula C10H8O2
Molecular Weight 160.17 g/mol
CAS No. 120450-87-5
Cat. No. B040168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-chromene-3-carbaldehyde
CAS120450-87-5
Synonyms4H-1-Benzopyran-3-carboxaldehyde (9CI)
Molecular FormulaC10H8O2
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2OC=C1C=O
InChIInChI=1S/C10H8O2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,6-7H,5H2
InChIKeyCDTIRJYYEPOPNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4H-Chromene-3-carbaldehyde in Synthesis & Drug Discovery


4H-Chromene-3-carbaldehyde (CAS 120450-87-5) is a heterocyclic aldehyde building block with a molecular formula of C10H8O2 and a molecular weight of 160.17 g/mol [1]. It serves as a versatile intermediate in organic synthesis, particularly for constructing fused polycyclic chromene derivatives with potential biological activities [2]. Its structure features a chromene ring system with a formyl group at the 3-position, enabling diverse synthetic transformations [1].

Synthetic role Versatile intermediate for fused polycyclic chromene derivatives
Key feature 3-formyl group enables diverse cycloaddition and condensation transformations
Method fit Compatible with oxa-[3+3] cycloaddition, Vilsmeier, and ring-opening synthesis routes

Why 4H-Chromene-3-carbaldehyde Is Irreplaceable


4H-Chromene-3-carbaldehyde is structurally distinct from its common analog, 4-oxo-4H-chromene-3-carbaldehyde (chromone-3-carbaldehyde, CAS 17422-74-1), lacking the 4-oxo group. This difference fundamentally alters reactivity, particularly in cycloaddition and condensation reactions. In the synthesis of fused pyrano[2,3-b]pyrans, 4H-chromene-3-carbaldehyde participates in an ammonium acetate-mediated formal oxa-[3+3]cycloaddition with 1,3-dicarbonyl compounds, a pathway that 4-oxo derivatives do not follow due to their different electronic character [1]. Therefore, direct substitution in these synthetic routes is not feasible without compromising reaction outcomes.

Attribute
Target: 4H-Chromene-3-carbaldehyde
Substitute: 4-Oxo-4H-chromene-3-carbaldehyde
Heterocyclic core
4H-Chromene (lacks 4-oxo group)
4-Oxo-4H-chromene (chromone)
Key reactivity
Undergoes oxa-[3+3] cycloaddition with 1,3-dicarbonyls
No reported reaction under these conditions
Electronic profile
Distinct electronic character directs pathway
Different electronic character shifts pathway outcomes

Quantitative Evidence for 4H-Chromene-3-carbaldehyde


Exclusive Oxa-[3+3] Cycloaddition to Pyrano[2,3-b]pyrans

4H-Chromene-3-carbaldehydes undergo an ammonium acetate-mediated formal oxa-[3+3]cycloaddition with cyclic 1,3-dicarbonyl compounds to yield fused pyrano[2,3-b]pyrans, a transformation not reported for 4-oxo-4H-chromene-3-carbaldehydes under these conditions [1]. This reaction proceeds via Knoevenagel condensation and 6π-electrocyclization, with irreversibility confirmed by Gibbs free energy calculations for heterocyclic 1,3-dicarbonyl substrates [1].

Oxa-[3+3] Reactivity
Head-to-head
Exclusive pyrano[2,3-b]pyran formation
Supports unique scaffold access
Reported under AcOH/NH4OAc thermal conditions
Organic synthesis Heterocyclic chemistry Green chemistry

Synthesis via gem-Dichlorocyclopropane Ring-Opening

4H-Chromene-3-carbaldehydes can be synthesized via ring-opening of gem-dichlorocyclopropane-fused 4H-chromenes using silver or sodium acetates in boiling acetic acid, achieving yields up to 88% [1]. This method represents a rare conversion of 1,1-dihalocyclopropanes into α,β-enals, offering a distinct synthetic entry compared to Vilsmeier-Haack formylation used for 4-oxo analogs [1].

gem-Dichloro Opening Yield
Reported
Up to 88%
Supports scale-up route review
AgOAc or NaOAc, AcOH reflux
Synthetic methodology Ring-opening reactions Chromene functionalization

One-Step Vilsmeier Synthesis

4H-Chromene-3-carbaldehyde can be synthesized in a single step with quantitative yield using adapted Vilsmeier conditions, as reported in a detailed protocol including full characterization (1H-, 2H-, 13C-NMR, IR, Raman) [1]. This contrasts with the more commonly employed, often lower-yielding methods for 4-oxo-4H-chromene-3-carbaldehyde.

Vilsmeier Step Efficiency
Reported
Quantitative yield in one step
Supports accessibility screening
Adapted Vilsmeier conditions; full characterization reported
Organic synthesis Green chemistry Process development

Applications of 4H-Chromene-3-carbaldehyde


Pyrano[2,3-b]pyran Bioactive Library Synthesis

Researchers aiming to generate novel bioactive heterocycles can leverage 4H-chromene-3-carbaldehyde to synthesize pyrano[2,3-b]pyrans via the unique oxa-[3+3] cycloaddition described in Section 3 [1]. This scaffold is not accessible from the more common 4-oxo analog, providing a competitive edge in constructing diverse, patentable chemical space for drug discovery.

Cost-Effective Scale-Up via One-Step Synthesis

For large-scale production, the quantitative, one-step synthesis of 4H-chromene-3-carbaldehyde under adapted Vilsmeier conditions offers significant economic advantages over the lower-yielding, multi-step routes typically used for 4-oxo-4H-chromene-3-carbaldehyde [2]. This makes it an attractive intermediate for industrial R&D and commercial supply chains.

α,β-Enal Probes via gem-Dichlorocyclopropane Ring-Opening

The ring-opening method for synthesizing 4H-chromene-3-carbaldehyde (up to 88% yield) provides a rare entry to α,β-enals from 1,1-dihalocyclopropanes [3]. This allows for the site-selective installation of α,β-unsaturated aldehyde functionality, useful for preparing reactive probes or functionalized chromene derivatives for target identification studies.

Application
Selection Property
Validation Focus
Pyrano[2,3-b]pyran library synthesis
4H-Chromene oxa-[3+3] reactivity
Cycloaddition yield and substrate scope
Cost-efficient one-step scale-up
Vilsmeier route compatibility
Scale-up reproducibility and purity
α,β-Enal probe preparation
Ring-opening methodology fit
Functional group tolerance and yield

Technical Documentation Hub

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33 linked technical documents
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